molecular formula C15H15Cl2N3O3S B4954926 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide

4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide

Cat. No.: B4954926
M. Wt: 388.3 g/mol
InChI Key: LSESMKFQZCLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as DAS, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. However, one of the limitations is its potential toxicity, which can affect the viability of normal cells.

Future Directions

There are several future directions for research on 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide. One of the areas of focus is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the identification of its targets and the elucidation of its mechanism of action. Additionally, the potential use of this compound in combination with other drugs for cancer treatment is also an area of interest.

Synthesis Methods

The synthesis of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form 3,4-dichloro-N-ethoxycarbonyl aniline. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form this compound.

Scientific Research Applications

4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is cancer treatment, where it has been found to have anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESMKFQZCLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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